BenchChemオンラインストアへようこそ!

Epinephryl borate

ophthalmic formulation pH physiological tolerability borate complex

Epinephryl borate (CAS 5579-16-8) is a 1:1 cyclic borate ester complex of (–)-epinephrine (adrenaline) with boric acid, forming a 1,3,2-benzodioxaborole ring. It belongs to the sympathomimetic amine class and is classified pharmacologically as an adrenergic receptor agonist (α/β) and mydriatic.

Molecular Formula C9H12BNO4
Molecular Weight 209.01 g/mol
CAS No. 5579-16-8
Cat. No. B1671500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinephryl borate
CAS5579-16-8
SynonymsEpinephryl borate;  Epinephrine borate;  Eppy/N;  l-Epinephrinyl borate;  l-Adrenaline borate;  EINECS 226-961-8; 
Molecular FormulaC9H12BNO4
Molecular Weight209.01 g/mol
Structural Identifiers
SMILESB1(OC2=C(O1)C=C(C=C2)C(CNC)O)O
InChIInChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3/t7-/m0/s1
InChIKeyZNMXKJDERFMXNF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epinephryl Borate (CAS 5579-16-8): A Cyclic Borate Ester Prodrug of Epinephrine for Ophthalmic Glaucoma Therapy


Epinephryl borate (CAS 5579-16-8) is a 1:1 cyclic borate ester complex of (–)-epinephrine (adrenaline) with boric acid, forming a 1,3,2-benzodioxaborole ring [1]. It belongs to the sympathomimetic amine class and is classified pharmacologically as an adrenergic receptor agonist (α/β) and mydriatic [2]. Its primary therapeutic use is as a topical ophthalmic agent for reducing elevated intraocular pressure (IOP) in chronic open-angle glaucoma, where it acts by decreasing aqueous humor production and increasing trabecular outflow facility [3]. The compound is the active pharmaceutical ingredient in the branded product Epinal® (formerly Eppy/N) and is distinct from simple epinephrine salts in that the borate complexation alters the physicochemical properties of the formulation without modifying the pharmacophore [4].

Why Epinephryl Borate Cannot Be Substituted by Simple Epinephrine Hydrochloride or Bitartrate in Ophthalmic Formulation Selection


Although epinephrine hydrochloride, bitartrate, and borate share the same catecholamine pharmacophore and produce statistically indistinguishable IOP-lowering effects in head-to-head clinical studies, their formulation pH, ocular tolerability, and in vitro corneal bioavailability differ substantially [1][2]. Epinephrine hydrochloride and bitartrate ophthalmic solutions are inherently acidic (pH 2.5–5), while epinephryl borate solutions are buffered closer to physiological pH (5.5–7.6), directly impacting patient comfort, compliance, and the risk of reflex tearing that can wash out the active drug [3]. Furthermore, the borate complex confers specific solubility and corneal penetration characteristics that are not replicated by simple salt forms, as evidenced by comparative in vitro bioavailability assays [4]. These physicochemical and formulation-level differences mean that generic substitution among epinephrine salt forms in ophthalmic procurement is not functionally equivalent without explicit comparative bioavailability and tolerability data.

Quantitative Differential Evidence for Epinephryl Borate: Comparator-Anchored Performance Data for Scientific and Procurement Decision-Making


Ophthalmic Solution pH: Epinephryl Borate vs. Epinephrine Hydrochloride / Bitartrate

Epinephryl borate ophthalmic solutions are formulated at a near-physiological pH of 5.5–7.6, whereas commercially available epinephrine hydrochloride and bitartrate ophthalmic solutions are markedly acidic with pH values in the range of 2.5–5 [1]. This pH difference is a direct consequence of the borate complexation chemistry, which allows epinephrine to be solubilized without requiring the strongly acidic conditions needed for hydrochloride or bitartrate salt formulations [2]. The lower acidity of epinephryl borate solutions reduces ocular stinging and reflex lacrimation upon instillation, factors that have been reported to improve patient acceptance and minimize drug washout [3].

ophthalmic formulation pH physiological tolerability borate complex

Comparative Ocular Bioavailability: Isopto Epinal 1% (Epinephryl Borate) vs. Other Commercial Adrenaline Ophthalmic Solutions

In a comparative in vitro study evaluating the ocular bioavailability of three commercially available adrenaline-containing ophthalmic preparations, Isopto Epinal 1% (epinephryl borate) delivered the highest corneal and aqueous humor adrenaline levels among all products tested [1]. The authors attributed this superior bioavailability to the combined effect of the formulation's optimal pH, viscosity characteristics, and the specific epinephryl-borate complexation, which together facilitate enhanced transcorneal penetration [1]. This study employed a validated in vitro method for assessing ophthalmic drug bioavailability, providing a direct rank-order comparison rather than an absolute bioavailability percentage [2].

corneal penetration in vitro bioavailability adrenaline uptake

IOP-Lowering Efficacy: Epinephrine Borate 1% Achieves Equivalent Effect to Epinephrine Hydrochloride 2% and Bitartrate 2% at Half the Labeled Concentration

The landmark Criswick and Drance (1966) clinical trial directly compared four epinephrine salt preparations in glaucomatous and non-glaucomatous human eyes: epinephrine bitartrate 2% (Epitrate), epinephrine hydrochloride 2% (Glaucon), epinephrine borate 1% (Eppy), and preservative-free epinephrine bitartrate 2% [1]. Within the limits of the study, no significant difference was detected between any of these preparations in their effects on either IOP or outflow facility, despite the epinephrine borate being tested at half the labeled concentration (1% vs. 2%) of the comparator salts [2]. This finding implies that epinephryl borate delivers approximately twofold greater IOP-lowering potency per unit of labeled epinephrine concentration, a result consistent with the enhanced corneal penetration observed in subsequent bioavailability studies [3].

intraocular pressure glaucoma dose-equivalence

Epinephryl Borate 1% as the Reference Standard for Dipivalyl Epinephrine (Dipivefrin) 0.1% Clinical Equivalence

Multiple independent clinical studies have used epinephrine borate 1% as the reference comparator to benchmark the IOP-lowering efficacy of dipivalyl epinephrine (dipivefrin) 0.1%, a newer epinephrine prodrug designed for enhanced corneal penetration [1]. A 1994 comparative clinical trial confirmed that 0.1% dipivalyl epinephrine and 1% epinephrine borate produced no significant difference in IOP reduction in patients with primary open-angle glaucoma or ocular hypertension, establishing the two as therapeutically equivalent [2]. An earlier open-label study similarly reported that 0.1% dipivalyl epinephrine 'approximated the results obtained with 1% epinephrine borate' [3]. The consistent use of epinephryl borate as the clinical benchmark underscores its status as the established reference formulation for ophthalmic epinephrine therapy.

dipivefrin prodrug comparison IOP reference standard

In Vitro Cytotoxicity Profile: Epinephrine Borate vs. Epinephrine Hydrochloride on Human Corneal and Trabecular Meshwork Cells

A comparative in vitro study evaluated the effects of dipivefrin hydrochloride, epinephrine hydrochloride, and epinephrine borate on the growth of cultured human corneal keratocytes, endothelial cells, and trabecular meshwork cells [1]. At the very low concentration of 0.0002% (2 µg/mL), both epinephrine hydrochloride and epinephrine borate significantly inhibited the growth of trabecular meshwork and corneal endothelial cells, with no differential toxicity between the two salt forms [1]. At higher concentrations (0.02%), both salts also inhibited keratocyte growth [1]. These results indicate that the borate complexation does not introduce any additional cytotoxicity beyond that inherent to the epinephrine pharmacophore itself, and that the improved clinical tolerability of the borate formulation is primarily driven by its favorable pH rather than by an intrinsically lower cytotoxicity profile at equivalent concentrations.

corneal cytotoxicity trabecular meshwork ocular tolerability

Optimal Use Cases for Epinephryl Borate: Evidence-Driven Application Scenarios for Scientific and Industrial Stakeholders


Reference Standard for Ophthalmic Adrenergic Drug Development and Bioequivalence Studies

Epinephryl borate 1% ophthalmic solution serves as the established clinical benchmark against which novel epinephrine prodrugs and alternative adrenergic IOP-lowering agents are compared. Its documented equivalence to dipivalyl epinephrine 0.1% and its use as a reference arm in multiple independent glaucoma trials make it an essential comparator for pharmaceutical R&D teams developing next-generation ocular hypotensive agents [1]. Procurement for clinical trial use is justified by the extensive historical data enabling cross-study meta-analysis and regulatory submission support.

Formulation Prototyping Requiring Near-Physiological pH Epinephrine Delivery

Research groups developing epinephrine-containing ophthalmic formulations where acidic pH (≤4.0) would be unacceptable—for example, in combination products with pH-sensitive active ingredients, or in sustained-release systems where prolonged contact with acidic solutions could damage the ocular surface—should select epinephryl borate as the active pharmaceutical ingredient of choice. The borate complex uniquely enables epinephrine solubilization at pH 5.5–7.6 without compromising the catecholamine's pharmacological activity [2]. This is particularly relevant for academic formulation laboratories and CDMOs developing differentiated generic ophthalmic products.

Ocular Bioavailability Research and In Vitro Corneal Penetration Modeling

The documented rank-order superiority of Isopto Epinal 1% in comparative in vitro corneal penetration assays positions epinephryl borate as the positive control or 'gold standard' formulation in ocular drug delivery research [3]. Scientists investigating transcorneal penetration enhancers, nanoparticle carriers, or novel ophthalmic vehicles can use epinephryl borate as a high-bioavailability reference to calibrate their experimental systems and benchmark the performance of experimental formulations.

Procurement for Glaucoma Pharmacotherapy in Settings Requiring Optimized Patient Tolerability

Hospital pharmacy and therapeutics (P&T) committees and institutional purchasing groups evaluating topical epinephrine preparations for formulary inclusion should prioritize epinephryl borate-based products when patient tolerability and compliance are critical selection criteria. The near-physiological pH (5.5–7.6) of the borate formulation directly reduces ocular stinging and reflex lacrimation compared to acidic hydrochloride or bitartrate alternatives (pH 2.5–5), a distinction confirmed by both compendial specifications and clinical experience [4]. This pH advantage is especially relevant in chronic therapy scenarios—such as long-term open-angle glaucoma management—where daily instillation discomfort is a known driver of non-adherence.

Quote Request

Request a Quote for Epinephryl borate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.